
9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)-
説明
9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In
科学的研究の応用
Antimycobacterial Activity
9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)-, and its derivatives have demonstrated significant potential in antimycobacterial applications. Bakkestuen et al. (2005) found that certain derivatives, particularly 9-benzylpurines, exhibit high antimycobacterial activity with low toxicity to mammalian cells, making them promising candidates for antituberculosis drugs. Similarly, Braendvang and Gundersen (2007) synthesized variants with substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines that showed selective antimycobacterial activity with minimal toxicity towards mammalian cells, presenting them as potential drug candidates for tuberculosis treatment (Bakkestuen, Gundersen, & Utenova, 2005)(Braendvang & Gundersen, 2007).
Metabolic Pathways and Mechanisms
The compound has been studied for its metabolic pathways and mechanisms of action in cells. Drake et al. (1982) investigated its conversion and metabolic processes in Chinese hamster ovary cells, revealing its transformation into 6-mercaptopurine and its incorporation into DNA as 6-thio-guanine nucleotides. This study contributes to understanding how the compound interacts at the cellular level and its potential impacts on cellular functions (Drake, Burns, & Nelson, 1982).
Synthesis Techniques
Advancements in synthesis techniques for this compound have been explored. Lee et al. (1990) developed a method for the facile synthesis of tetrahydro-2-furylated pyrimidines and purines, showcasing a new catalyst approach and providing an efficient method for creating derivatives of 9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)- (Lee, Kim, Kim, & Kim, 1990).
Enzyme Inhibition
Research by Jadhav et al. (1979) explored the compound's ability to inhibit the hypoxanthine-guanine phosphoribosyltransferase enzyme. They discovered that the compound, especially its derivatives, could effectively inhibit this enzyme, suggesting its potential use in therapeutic applications targeting specific enzymatic pathways (Jadhav, Townsend, & Nelson, 1979).
特性
IUPAC Name |
9-(oxolan-2-yl)-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c15-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-14-6/h4-6H,1-3H2,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIBRFHEZZOPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2NC=NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine-6-thiol, 9-(tetrahydro-2-furyl)- | |
CAS RN |
42204-09-1 | |
| Record name | 6-Mercapto-9-(tetrahydro-2-furyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AX 56 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)

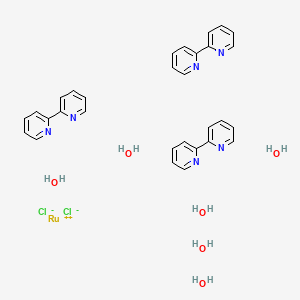
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1225481.png)

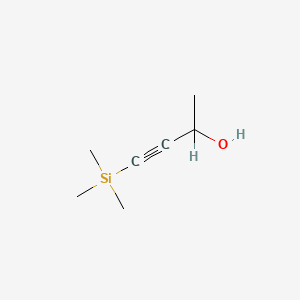
![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)
![N-[(3-chloro-4-fluoroanilino)-oxomethyl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1225487.png)
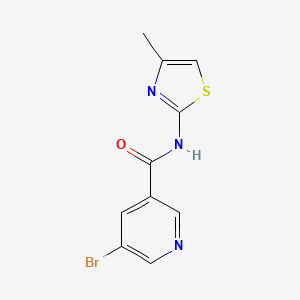
![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)
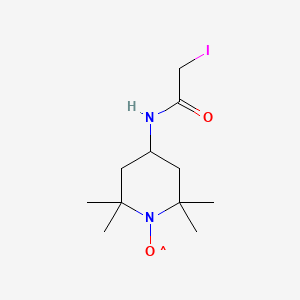
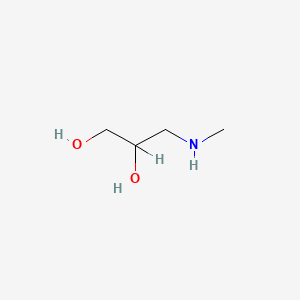

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-3-pyrazolyl]urea](/img/structure/B1225496.png)